Sootepin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sootepin D is a triterpene compound isolated from the apical bud of the plant Gardenia sootepensis. It has garnered significant attention due to its potent anti-inflammatory properties, particularly its ability to inhibit tumor necrosis factor-alpha-induced nuclear factor kappa-light-chain-enhancer of activated B cells activity .

Applications De Recherche Scientifique

Sootepin D has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of triterpenes and their derivatives.

Biology: this compound is investigated for its role in modulating inflammatory pathways and its potential as a therapeutic agent.

Medicine: The compound’s anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs.

Mécanisme D'action

Target of Action

Sootepin D, a triterpene from the apical bud of Gardenia sootepensis, primarily targets NF-κB . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and has been linked to inflammatory processes .

Mode of Action

This compound interacts with its target, NF-κB, by inhibiting TNF-α-induced NF-κB activity . This interaction results in a decrease in NF-κB activity, which can lead to a reduction in inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting NF-κB activity, this compound can potentially downregulate the expression of genes involved in inflammation, thereby reducing inflammatory responses .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting NF-κB activity, this compound can decrease the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Analyse Biochimique

Biochemical Properties

Sootepin D interacts with the NF-κB pathway, a key biochemical reaction involved in inflammation . It inhibits the activity of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . The nature of this interaction is inhibitory, with this compound reducing the activity of NF-κB .

Cellular Effects

This compound has significant effects on various types of cells, particularly in the context of inflammation. It influences cell function by impacting cell signaling pathways, specifically the NF-κB pathway . This can lead to changes in gene expression and cellular metabolism, particularly in pathways related to inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the NF-κB protein complex . By inhibiting NF-κB, this compound can influence changes in gene expression related to inflammation . This can result in the reduction of inflammation and related cellular responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sootepin D is primarily extracted from natural sources, specifically the apical buds of Gardenia sootepensis. The extraction process involves the use of organic solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories through extraction from plant material. Efforts are ongoing to develop synthetic routes that could facilitate its large-scale production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

Reduction: The compound can be reduced under specific conditions, although detailed studies on its reduction reactions are limited.

Substitution: this compound can participate in substitution reactions, especially at the functional groups attached to its triterpene backbone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .

Comparaison Avec Des Composés Similaires

Betulinic Acid: Another triterpene with anti-inflammatory and anticancer properties.

Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.

Ursolic Acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities

Uniqueness of Sootepin D: this compound stands out due to its specific inhibition of tumor necrosis factor-alpha-induced nuclear factor kappa-light-chain-enhancer of activated B cells activity, which is not as prominently observed in the other similar triterpenes. This unique mechanism of action makes it a valuable compound for targeted anti-inflammatory therapies .

Activité Biologique

Sootepin D is a triterpene compound derived from the apical bud of Gardenia sootepensis, a plant belonging to the Rubiaceae family. This compound has garnered attention for its significant biological activities, particularly its anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₃₁H₄₈O₄

- Molecular Weight : 484.71 g/mol

- CAS Number : 1154518-97-4

- PubChem CID : 44179869

This compound primarily exerts its biological effects through the inhibition of nuclear factor kappa B (NF-κB) activity, a key regulator in inflammatory responses. The compound shows an IC50 value of 8.3 μM for inhibiting TNF-α-induced NF-κB activity, indicating a moderate potency in this regard .

NF-κB is involved in various biological processes, including inflammation and immune response. Aberrant activation of NF-κB has been linked to several inflammatory diseases such as rheumatoid arthritis and septic shock, making this compound a potential candidate for therapeutic applications .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and mediators. Notably, it inhibits nitric oxide (NO) production, which is often elevated during inflammatory responses. The following table summarizes the IC50 values of this compound and other related compounds:

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 8.3 | TNF-α-induced NF-κB |

| Coronalolide | 5.6 | TNF-α-induced NF-κB |

| Coronalolide Methyl Ester | 6.0 | TNF-α-induced NF-κB |

| Coronalonic Acid | 15.0 - 19.7 | NO production |

Case Studies and Research Findings

-

Isolation and Characterization :

A study conducted by Woo et al. (2016) focused on the bioassay-guided fractionation of dichloromethane extracts from Gardenia sootepensis. This research led to the isolation of several triterpenes, including this compound, which were evaluated for their ability to inhibit TNF-α-induced NF-κB activity and NO production . -

Comparative Analysis :

In a comparative study involving various triterpenes from Gardenia philastrei, this compound was found to have a significant inhibitory effect on LPS-induced NO production in RAW264.7 macrophages, showcasing its potential as an anti-inflammatory agent . -

Potential Therapeutic Applications :

Given its mechanism of action and biological activity, this compound may serve as a lead compound for developing new anti-inflammatory therapies. Its ability to modulate NF-κB activity suggests that it could be beneficial in treating conditions characterized by chronic inflammation .

Propriétés

IUPAC Name |

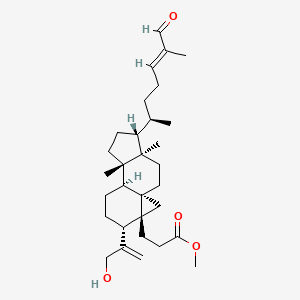

methyl 3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-21(18-32)8-7-9-22(2)24-12-14-29(5)26-11-10-25(23(3)19-33)30(15-13-27(34)35-6)20-31(26,30)17-16-28(24,29)4/h8,18,22,24-26,33H,3,7,9-17,19-20H2,1-2,4-6H3/b21-8+/t22-,24-,25+,26+,28-,29+,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOHMDKQENYFEG-YSIJHDMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)OC)C(=C)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)OC)C(=C)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.